N-[1-(2,4-dichlorophenyl)ethyl]-4-isopropylbenzenesulfonamide
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19Cl2NO2S and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0513554 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective N-Acylation Reagents
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, synthesized under solvent-free conditions, have been developed as chemoselective N-acylation reagents. They demonstrate high selectivity and efficiency in acylating amines in water, offering an environmentally friendly alternative for selective protection of primary amines and acylation of aliphatic and aryl amines. Their stability and ease of preparation provide significant advantages for chemical synthesis applications (Ebrahimi et al., 2015).
Polymer Functionalization
Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized for the functionalization of polymeric materials. This alternating copolymer exhibits high solubility in common organic solvents and can be deprotected to yield a polymer fully soluble in various solvents, indicating its potential for diverse applications in polymer science (Hori et al., 2011).
Biological Screening of Sulfonamide Derivatives
N-Dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and screened for their biological potential. These compounds exhibit moderate to good activities against both Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, highlighting their potential as lead compounds for developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Anticancer Drug Candidates
New dibenzenesulfonamides have been synthesized as potential anticancer drug candidates. They have shown to induce apoptosis and autophagy pathways in cancer cells while inhibiting carbonic anhydrase isoenzymes associated with tumor growth. This dual action makes them promising candidates for further development into anticancer therapies (Gul et al., 2018).
Endothelin Antagonists
Biphenylsulfonamides have been identified as a novel series of endothelin-A selective antagonists, demonstrating the potential for treating conditions related to endothelin-1 mediated effects. The structure-activity relationships of these compounds have led to the development of orally active antagonists, opening new avenues for therapeutic interventions (Murugesan et al., 1998).
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2S/c1-11(2)13-4-7-15(8-5-13)23(21,22)20-12(3)16-9-6-14(18)10-17(16)19/h4-12,20H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPQQJKKUCFTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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